N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1251544-61-2
VCID: VC2662571
InChI: InChI=1S/C13H19N3OS/c1-9-5-6-10(17-4)11-12(9)18-13(15-11)14-7-8-16(2)3/h5-6H,7-8H2,1-4H3,(H,14,15)
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C
Molecular Formula: C13H19N3OS
Molecular Weight: 265.38 g/mol

N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine

CAS No.: 1251544-61-2

Cat. No.: VC2662571

Molecular Formula: C13H19N3OS

Molecular Weight: 265.38 g/mol

* For research use only. Not for human or veterinary use.

N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine - 1251544-61-2

Specification

CAS No. 1251544-61-2
Molecular Formula C13H19N3OS
Molecular Weight 265.38 g/mol
IUPAC Name N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Standard InChI InChI=1S/C13H19N3OS/c1-9-5-6-10(17-4)11-12(9)18-13(15-11)14-7-8-16(2)3/h5-6H,7-8H2,1-4H3,(H,14,15)
Standard InChI Key DZNNYUZTYCNPGC-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C
Canonical SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)NCCN(C)C

Introduction

N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound belonging to the class of thiazole derivatives. It features a benzo[d]thiazole moiety substituted with a methoxy group at the para position and a methyl group at the meta position, along with a dimethylethane-1,2-diamine structure. This unique combination of functional groups contributes to its potential biological activity and makes it an interesting candidate for research in medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multi-step organic reactions. Common methods include the reaction of specific precursors such as aldehydes and amines under controlled conditions, often in an organic solvent under reflux conditions to facilitate the formation of the desired product. The yield and purity of the product can be optimized by adjusting reaction conditions like temperature, time, and reactant ratios.

Biological Activity and Potential Applications

Research suggests that compounds with similar structures to N1-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine exhibit significant biological activity, including antibacterial and anticancer properties. The mechanism of action is likely related to its ability to interact with specific biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions facilitated by the thiazole ring and amine functionalities.

Potential ApplicationDescription
Antibacterial ActivityInteraction with bacterial enzymes or receptors
Anticancer ActivityInhibition of cancer cell growth through enzyme modulation
Therapeutic ApplicationsPotential use in treating various diseases by modulating signaling pathways

Research Findings and Future Directions

Molecular docking studies and in vitro assays are crucial for understanding the compound's interaction with biological targets. Further research is needed to fully explore its therapeutic potential and to identify specific targets and pathways involved in its biological activity. The compound's unique structure makes it a promising candidate for ongoing research efforts in medicinal chemistry.

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